RS Domain derived peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

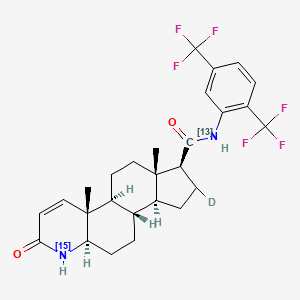

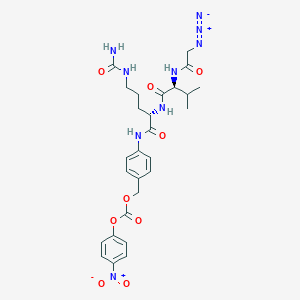

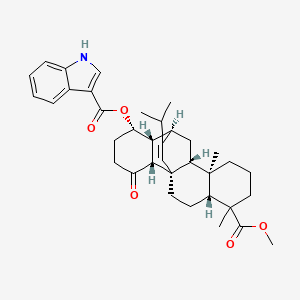

RS Domain derived peptides are synthetic peptides that mimic the arginine-serine (RS) repeats found in SR proteins. These proteins are crucial for alternative splicing and phase separation in cells. The RS Domain derived peptides interact with RNA recognition motifs (RRMs) through electrostatic and cation-pi interactions, making them valuable tools for studying SR proteins and their functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: RS Domain derived peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as piperidine .

Industrial Production Methods: Industrial production of RS Domain derived peptides follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity. The scalability of SPPS makes it suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: RS Domain derived peptides primarily undergo interactions rather than traditional chemical reactions. These interactions include electrostatic interactions, cation-pi interactions, and hydrogen bonding. These interactions are crucial for the peptides’ ability to mimic the RS domains of SR proteins .

Common Reagents and Conditions: The synthesis of RS Domain derived peptides involves reagents like Fmoc-protected amino acids, coupling agents (HBTU, DIC), and deprotecting agents (piperidine). The peptides are typically synthesized under mild conditions to prevent degradation and ensure high fidelity .

Major Products Formed: The primary product of these reactions is the RS Domain derived peptide itself. These peptides are designed to mimic the RS repeats found in SR proteins and are used to study protein-protein and protein-RNA interactions .

Aplicaciones Científicas De Investigación

RS Domain derived peptides have a wide range of applications in scientific research:

Mecanismo De Acción

RS Domain derived peptides exert their effects by mimicking the RS repeats of SR proteins. They interact with RNA recognition motifs (RRMs) through electrostatic and cation-pi interactions. These interactions facilitate the study of SR protein functions, including their role in alternative splicing and phase separation. The peptides help solubilize SR proteins, enabling structural and biochemical analyses that were previously challenging due to the low solubility of these proteins .

Comparación Con Compuestos Similares

ER Domain derived peptides: Mimic the glutamic acid-arginine (ER) repeats found in certain proteins.

SR-like peptides: Mimic the serine-arginine (SR) repeats but may have different sequence compositions and interaction properties.

Propiedades

Fórmula molecular |

C44H85N25O15 |

|---|---|

Peso molecular |

1204.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C44H85N25O15/c45-16-30(74)61-21(6-1-11-56-40(46)47)31(75)66-26(17-70)35(79)62-22(7-2-12-57-41(48)49)32(76)67-27(18-71)36(80)63-23(8-3-13-58-42(50)51)33(77)68-28(19-72)37(81)64-24(9-4-14-59-43(52)53)34(78)69-29(20-73)38(82)65-25(39(83)84)10-5-15-60-44(54)55/h21-29,70-73H,1-20,45H2,(H,61,74)(H,62,79)(H,63,80)(H,64,81)(H,65,82)(H,66,75)(H,67,76)(H,68,77)(H,69,78)(H,83,84)(H4,46,47,56)(H4,48,49,57)(H4,50,51,58)(H4,52,53,59)(H4,54,55,60)/t21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |

Clave InChI |

FOTQHSNQMOGSDC-NVRHUXBUSA-N |

SMILES isomérico |

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N |

SMILES canónico |

C(CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)

![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)

![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)